2-{5-[(4-Chlorophenoxy)methyl]furan-2-yl}-5-{[2-(4-methoxyphenyl)ethyl]amino}-1,3-oxazole-4-carbonitrile
CAS No.: 931704-53-9
Cat. No.: VC7385437
Molecular Formula: C24H20ClN3O4
Molecular Weight: 449.89
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 931704-53-9 |
|---|---|
| Molecular Formula | C24H20ClN3O4 |
| Molecular Weight | 449.89 |
| IUPAC Name | 2-[5-[(4-chlorophenoxy)methyl]furan-2-yl]-5-[2-(4-methoxyphenyl)ethylamino]-1,3-oxazole-4-carbonitrile |
| Standard InChI | InChI=1S/C24H20ClN3O4/c1-29-18-6-2-16(3-7-18)12-13-27-23-21(14-26)28-24(32-23)22-11-10-20(31-22)15-30-19-8-4-17(25)5-9-19/h2-11,27H,12-13,15H2,1H3 |
| Standard InChI Key | BNBFEKUQGXNLCY-UHFFFAOYSA-N |
| SMILES | COC1=CC=C(C=C1)CCNC2=C(N=C(O2)C3=CC=C(O3)COC4=CC=C(C=C4)Cl)C#N |
Introduction
The compound 2-{5-[(4-Chlorophenoxy)methyl]furan-2-yl}-5-{[2-(4-methoxyphenyl)ethyl]amino}-1,3-oxazole-4-carbonitrile is a complex organic molecule with significant potential in pharmaceutical applications. It belongs to the class of oxazole derivatives, which are known for their diverse biological activities in medicinal chemistry. This compound incorporates both furan and chlorophenyl groups, suggesting it may exhibit unique interactions with biological systems.
Synthesis and Preparation
The synthesis of this compound typically involves multi-step organic reactions. Common methods include the use of furan and oxazole precursors, followed by substitution reactions to introduce the chlorophenoxy and methoxyphenyl ethyl groups. Detailed synthesis protocols are often found in patent filings and scientific literature related to medicinal chemistry.
Biological Activity and Applications
While specific biological activity data for this compound is limited, its structural features suggest potential applications in drug development. Oxazole derivatives are known for their roles in medicinal chemistry, often exhibiting activities such as antimicrobial, antiviral, and anticancer properties. The presence of furan and chlorophenoxy groups may enhance its interaction with biological targets, making it a candidate for further research in pharmaceutical applications.
Related Compounds
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2-{5-[(4-Chlorophenoxy)methyl]furan-2-yl}-5-(1,2,3,4-tetrahydroisoquinolin-2-yl)-1,3-oxazole-4-carbonitrile: This compound, available from ChemDiv, shares a similar structure but with a tetrahydroisoquinoline group instead of the methoxyphenyl ethyl group .
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2-{5-[(4-Chlorophenoxy)methyl]furan-2-yl}-5-[(4-methoxyphenyl)amino]-1,3-oxazole-4-carbonitrile: Another related compound with a methoxyphenyl amino group instead of the ethyl amino group .
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